molecular formula C17H24ClNO4 B133549 Tepraloxydim CAS No. 149979-41-9

Tepraloxydim

Cat. No. B133549
CAS RN: 149979-41-9
M. Wt: 341.8 g/mol
InChI Key: IOYNQIMAUDJVEI-KUNSGPAMSA-N
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Description

Tepraloxydim is a systemic herbicide used to control annual and perennial grasses and broadleaf weeds in a variety of crops. It is a member of the cycloxydim family of herbicides and is widely used in the United States and other countries. This compound is known to be effective against a wide range of grasses and broadleaf weeds, and has been used in both pre- and post-emergence applications.

Scientific Research Applications

Herbicide Efficacy and Plant Responses

  • Response of Forage Turnip to Tepraloxydim : A study assessed the impact of this compound on Raphanus sativus, examining its photosynthetic and biometric characteristics. Results indicated that higher doses of this compound led to a decrease in photosynthetic rate and other related parameters, along with a reduction in growth aspects like the number of branches, leaves, and flowers (Almeida et al., 2020).

Biochemical Mechanisms

  • Mechanism of Inhibition by this compound : this compound inhibits the carboxyltransferase (CT) activity of acetyl-CoA carboxylases (ACCs), crucial metabolic enzymes. It binds differently compared to other herbicides, probing a distinct region of the ACC enzyme and requiring only small conformational changes (Xiang et al., 2009).

Herbicide Activity Analysis

  • Activity Against Poa annua : this compound shows high herbicidal activity against Poa annua, a grass species. It inhibits acetyl-coenzyme A carboxylase (ACCase) in this species, leading to its effectiveness as a herbicide (Takahashi et al., 2002).

Environmental Impact and Residue Analysis

  • Residue Analysis in Crops : Studies have investigated the levels of this compound residues in banana and sweet orange, assessing the potential health risks. The findings suggest that the residue levels in these studies might not be harmful to humans (Lim et al., 2020).

Comparative Studies with Other Herbicides

  • Herbicides in Soybean Crops : Research evaluated the efficacy of different ACCase-inhibiting herbicides, including this compound, in controlling various grass weed species in soybean crops. This compound was found to be quite selective and effective in this context (Barroso et al., 2010).

Mechanism of Action

Target of Action

Tepraloxydim primarily targets the enzyme Acetyl-CoA Carboxylase (ACC) which plays a crucial role in fatty acid metabolism . ACC catalyzes the production of malonyl-CoA from acetyl-CoA and CO2, a critical step in fatty acid synthesis . This compound also interacts with other targets such as Cytochrome P450 2E1 and Urokinase Plasminogen Activator Surface Receptor .

Mode of Action

this compound inhibits the carboxyltransferase (CT) activity of ACC . It binds near the active site of the CT domain, at the interface of its dimer . Unlike other inhibitors, this compound probes a different region of the dimer interface and requires only small but important conformational changes in the enzyme . This unique binding mode explains the structure-activity relationship of these inhibitors and provides a molecular basis for their distinct sensitivity to some of the resistance mutations .

Biochemical Pathways

The inhibition of ACC by this compound disrupts the fatty acid synthesis pathway . This disruption affects the production of malonyl-CoA, a key intermediate in fatty acid metabolism . The exact downstream effects of this disruption are complex and may vary depending on the specific biological context.

Result of Action

The inhibition of ACC by this compound leads to a decrease in fatty acid synthesis, disrupting normal cellular functions and leading to the death of sensitive plants . The exact molecular and cellular effects can vary depending on the specific biological context and the sensitivity of the organism to ACC inhibition.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as soil type, temperature, and rainfall can affect the absorption and degradation of this compound in the environment Additionally, the presence of other xenobiotics can potentially influence the action of this compound through interactions at the target site or through effects on its ADME properties

Safety and Hazards

Tepraloxydim is suspected of causing cancer and damaging fertility or the unborn child. It is also toxic to aquatic life . It’s recommended to handle with care to prevent leakage, overflowing, or scattering, minimize generation of mist or vapor, and thoroughly ventilate .

Biochemical Analysis

Biochemical Properties

Tepraloxydim plays a significant role in biochemical reactions by inhibiting the carboxyltransferase activity of acetyl-CoA carboxylase. This enzyme catalyzes the production of malonyl-CoA from acetyl-CoA and CO2, a crucial step in fatty acid biosynthesis . The compound interacts with the enzyme at the dimer interface, causing small but important conformational changes that inhibit its activity . This interaction disrupts the synthesis of fatty acids, leading to the death of sensitive plants.

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits photosynthesis, disrupts cell division, and impedes respiration in target plants . The compound also decreases the production of chlorophyll and other pigments, resulting in leaf yellowing and eventual death . Additionally, this compound influences cell signaling pathways and gene expression by inhibiting acetyl-CoA carboxylase, which is involved in the regulation of lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the carboxyltransferase domain of acetyl-CoA carboxylase. This binding inhibits the enzyme’s activity, preventing the conversion of acetyl-CoA to malonyl-CoA . The compound’s binding mode involves interactions at the dimer interface of the enzyme, which are crucial for its inhibitory effect . This inhibition disrupts fatty acid synthesis, leading to the death of target plants.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly degraded in aerobic soil, with a half-life of approximately one day . Its stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to this compound can lead to the development of resistance in target plants, necessitating the use of higher doses or alternative herbicides .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is relatively non-toxic, but at high doses, it can cause adverse effects such as liver and kidney damage . Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold. These findings highlight the importance of careful dosage management in agricultural applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid synthesis. It inhibits acetyl-CoA carboxylase, preventing the formation of malonyl-CoA, a key intermediate in fatty acid biosynthesis . This inhibition disrupts the metabolic flux of fatty acids, leading to the accumulation of acetyl-CoA and a decrease in fatty acid levels . The compound’s interaction with acetyl-CoA carboxylase is crucial for its herbicidal activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed through the leaves and translocated to other parts of the plant, where it exerts its herbicidal effects . The compound interacts with transporters and binding proteins that facilitate its movement within the plant. Its localization and accumulation in specific tissues are essential for its effectiveness as a herbicide.

Subcellular Localization

This compound’s subcellular localization is primarily within the chloroplasts, where acetyl-CoA carboxylase is located . The compound’s activity is influenced by its localization, as it needs to reach the chloroplasts to inhibit the enzyme effectively. Post-translational modifications and targeting signals may play a role in directing this compound to the chloroplasts, ensuring its herbicidal activity.

properties

{ "Design of Synthesis Pathway": "The synthesis of Tepraloxydim can be achieved by a four-step process starting from commercially available starting materials.", "Starting Materials": [ "4-chloro-2-methylphenoxyacetic acid", "2-ethylhexylamine", "thionyl chloride", "sodium hydroxide", "1,2,4-triazole" ], "Reaction": [ "Step 1: 4-chloro-2-methylphenoxyacetic acid is reacted with thionyl chloride to form 4-chloro-2-methylphenoxyacetyl chloride.", "Step 2: The resulting 4-chloro-2-methylphenoxyacetyl chloride is then reacted with 2-ethylhexylamine to form the corresponding amide intermediate.", "Step 3: The amide intermediate is treated with sodium hydroxide to form the corresponding carboxylic acid.", "Step 4: The final step involves the reaction of the carboxylic acid with 1,2,4-triazole to form Tepraloxydim." ] }

CAS RN

149979-41-9

Molecular Formula

C17H24ClNO4

Molecular Weight

341.8 g/mol

IUPAC Name

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H24ClNO4/c1-2-14(19-23-7-3-6-18)17-15(20)10-13(11-16(17)21)12-4-8-22-9-5-12/h3,6,12-13,20H,2,4-5,7-11H2,1H3/b6-3+,19-14-

InChI Key

IOYNQIMAUDJVEI-KUNSGPAMSA-N

Isomeric SMILES

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)C2CCOCC2)O

SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O

Canonical SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tepraloxydim
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Tepraloxydim

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